3-Ethynylimidazo[1,2-b]pyridazine
Overview
Description
3-Ethynylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C8H5N3. It is characterized by the presence of an ethynyl group attached to the imidazo[1,2-b]pyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with propargyl bromide in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine core . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine compounds.
Scientific Research Applications
3-Ethynylimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors for cancer treatment.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Ethynylimidazo[1,2-b]pyridazine involves its interaction with molecular targets such as kinases. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynylimidazo[1,2-a]pyridine
- 3-Ethynylimidazo[1,2-c]pyrimidine
- 3-Ethynylimidazo[1,2-d]pyridazine
Uniqueness
3-Ethynylimidazo[1,2-b]pyridazine is unique due to its specific structural arrangement, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the design of targeted therapeutic agents and advanced materials .
Properties
IUPAC Name |
3-ethynylimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHSFQVMLAURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676599 | |
Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943320-61-4 | |
Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943320-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylimidazo(1,2-b)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943320614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ETHYNYLIMIDAZO(1,2-B)PYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDU6N6N3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.